1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal
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Overview
Description
1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal is a chemical compound characterized by its unique spirocyclic structure. It contains a spiro[3.5]nonane core with an ethylene glycol acetal and an amino group.
Preparation Methods
The synthesis of 1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Formation of the Ethylene Glycol Acetal: The acetal formation involves the reaction of the ketone with ethylene glycol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Acetal Hydrolysis: The ethylene glycol acetal can be hydrolyzed back to the ketone under acidic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like hydrochloric acid for hydrolysis.
Scientific Research Applications
1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the spirocyclic core provides structural rigidity. The ethylene glycol acetal can act as a protecting group, stabilizing the molecule during chemical reactions .
Comparison with Similar Compounds
1-Aminospiro[3.5]nonan-7-one ethylene glycol acetal can be compared with similar compounds such as:
1-Aminospiro[3.5]nonan-7-one: Lacks the ethylene glycol acetal group, making it less stable in certain reactions.
1-Aminospiro[3.5]nonan-7-one methyl acetal: Contains a different acetal group, which may affect its reactivity and stability.
1-Aminospiro[3.5]nonan-7-one ethylene glycol hemiacetal: Contains a hemiacetal group, which is less stable than the full acetal.
The uniqueness of this compound lies in its combination of functional groups, providing a balance of stability and reactivity that is valuable in various chemical applications.
Properties
IUPAC Name |
8,11-dioxadispiro[3.2.47.24]tridecan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c12-9-1-2-10(9)3-5-11(6-4-10)13-7-8-14-11/h9H,1-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZGNYWWMNFDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1N)CCC3(CC2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823904-19-3 |
Source
|
Record name | 8,11-dioxadispiro[3.2.4^{7}.2^{4}]tridecan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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